Increased Lipophilicity Relative to the Dechloro Analog (XLogP3-AA = 0 vs. −1)
The computed XLogP3-AA of (2-amino-6-chloropyrimidin-4-yl)methanol is 0, whereas that of its direct dechloro congener, (2-aminopyrimidin-4-yl)methanol (CAS 2164-67-2), is −1 [1] [2]. This one-log-unit increase in lipophilicity is attributable solely to the chlorine substituent at the 6‑position. A LogP near zero is generally considered optimal for balancing aqueous solubility and passive membrane permeability, placing the target compound in a more favorable range for fragments and intermediates intended for oral bioavailability than the more hydrophilic dechloro analog [1] [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | (2-Aminopyrimidin-4-yl)methanol (CAS 2164-67-2): XLogP3-AA = −1 |
| Quantified Difference | ΔXLogP3-AA = +1 log unit |
| Conditions | PubChem XLogP3 3.0 computation |
Why This Matters
A one-log difference in LogP can translate to a 10‑fold difference in partition coefficient, directly impacting membrane permeability, metabolic stability, and off‑target binding propensity—a critical consideration when selecting a building block for lead‑oriented synthesis.
- [1] PubChem CID 17979299. (2-Amino-6-chloropyrimidin-4-yl)methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17979299. View Source
- [2] PubChem CID 200493. (2-Aminopyrimidin-4-yl)methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/200493. View Source
